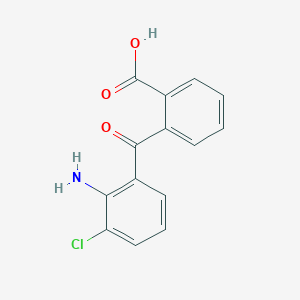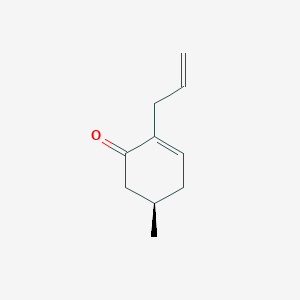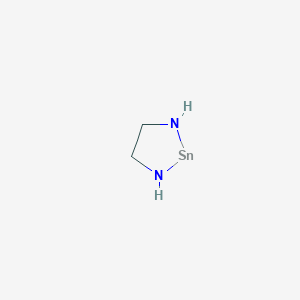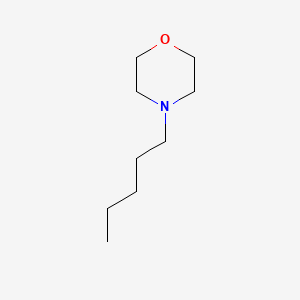![molecular formula C24H17ClO B14750691 (2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)
(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone is an organic compound with a complex structure that includes a chlorophenyl group and a naphthalen-2-ylmethyl group attached to a central phenylmethanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where a chlorophenyl ketone is reacted with a naphthalen-2-ylmethyl benzene under acidic conditions, often using aluminum chloride as a catalyst. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Applications De Recherche Scientifique
(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of (2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chlorophenyl)phenylmethanone: A simpler analog with similar chemical properties but lacking the naphthalen-2-ylmethyl group.
Benzofuran derivatives: Compounds with a benzofuran ring that exhibit similar biological activities and are used in similar applications.
Uniqueness
(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone is unique due to the presence of both chlorophenyl and naphthalen-2-ylmethyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C24H17ClO |
|---|---|
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
(2-chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone |
InChI |
InChI=1S/C24H17ClO/c25-23-12-6-5-11-22(23)24(26)21-10-4-3-9-20(21)16-17-13-14-18-7-1-2-8-19(18)15-17/h1-15H,16H2 |
Clé InChI |
LDOHFGUNXHDWLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CC3=CC=CC=C3C(=O)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Amino-7-benzyl-2-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B14750610.png)
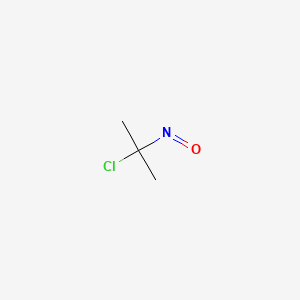
![9H-Phenanthro[2,3-d][1,3]dioxole](/img/structure/B14750627.png)
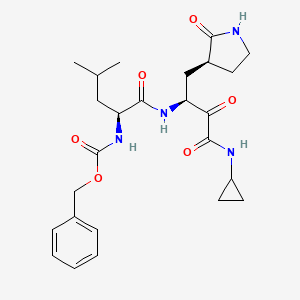
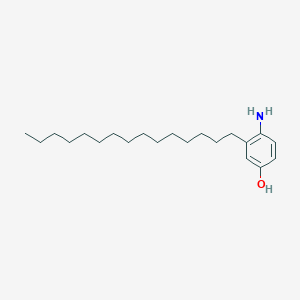
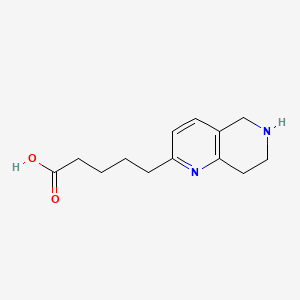
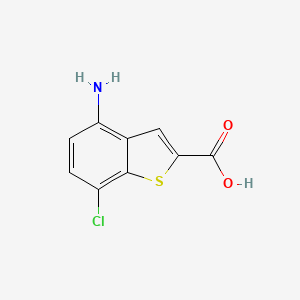
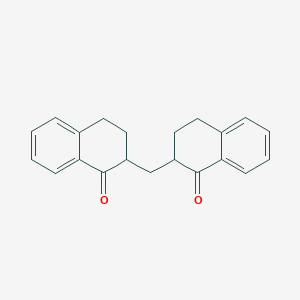
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)
